molecular formula C5H12ClNO2 B1454929 trans-4-Methoxypyrrolidin-3-ol hydrochloride CAS No. 412279-17-5

trans-4-Methoxypyrrolidin-3-ol hydrochloride

Cat. No.: B1454929
CAS No.: 412279-17-5
M. Wt: 153.61 g/mol
InChI Key: AGYFNYDVGSRXSM-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-Methoxypyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C5H11NO2·HCl. It is a white to yellow solid that is typically stored in a refrigerator to maintain its stability . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxypyrrolidin-3-ol hydrochloride involves the epoxide ring opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, followed by methylation under basic conditions and de-protection to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically produced in research laboratories using the synthetic route mentioned above.

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxypyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

trans-4-Methoxypyrrolidin-3-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of trans-4-Methoxypyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison: trans-4-Methoxypyrrolidin-3-ol hydrochloride is unique due to its specific methoxy group at the 4-position of the pyrrolidine ring. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. For example, the presence of a methoxy group can affect the compound’s ability to participate in hydrogen bonding and other interactions, potentially leading to different biological effects .

Properties

IUPAC Name

(3S,4S)-4-methoxypyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYFNYDVGSRXSM-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CNC[C@@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-4-Methoxypyrrolidin-3-ol hydrochloride
Reactant of Route 2
trans-4-Methoxypyrrolidin-3-ol hydrochloride
Reactant of Route 3
trans-4-Methoxypyrrolidin-3-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
trans-4-Methoxypyrrolidin-3-ol hydrochloride
Reactant of Route 5
trans-4-Methoxypyrrolidin-3-ol hydrochloride
Reactant of Route 6
trans-4-Methoxypyrrolidin-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.